molecular formula C4H6Br2F2O B6606167 1,3-dibromo-2-(difluoromethoxy)propane CAS No. 2825007-81-4

1,3-dibromo-2-(difluoromethoxy)propane

Cat. No.: B6606167
CAS No.: 2825007-81-4
M. Wt: 267.89 g/mol
InChI Key: UHOCLBSJZRWIBI-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(difluoromethoxy)propane is an organobromine compound with the molecular formula C4H6Br2F2O. This compound is of interest due to its unique chemical structure, which includes both bromine and fluorine atoms, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibromo-2-(difluoromethoxy)propane typically involves the bromination of 2-(difluoromethoxy)propane. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(difluoromethoxy)propane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used under anhydrous conditions.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, ethers, and amines.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

1,3-Dibromo-2-(difluoromethoxy)propane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-(difluoromethoxy)propane involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in various substitution and elimination reactions. The presence of the difluoromethoxy group enhances the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromopropane: Similar in structure but lacks the difluoromethoxy group, making it less reactive in certain reactions.

    1,2-Dibromoethane: Contains two bromine atoms but has a different carbon backbone, leading to different reactivity and applications.

    1,3-Dibromo-2,2-dimethoxypropane: Similar in structure but with methoxy groups instead of difluoromethoxy, affecting its chemical properties and reactivity.

Uniqueness

1,3-Dibromo-2-(difluoromethoxy)propane is unique due to the presence of both bromine and difluoromethoxy groups. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

1,3-dibromo-2-(difluoromethoxy)propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2F2O/c5-1-3(2-6)9-4(7)8/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOCLBSJZRWIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)OC(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2F2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.89 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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